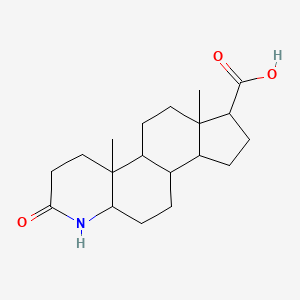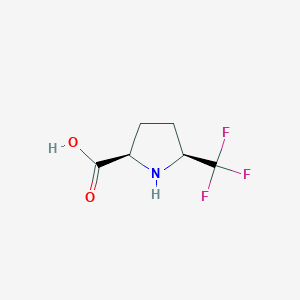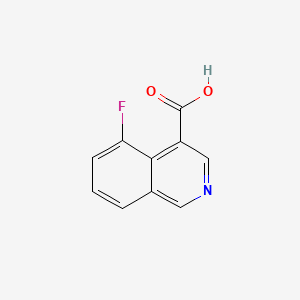![molecular formula C20H28O4S B12521109 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid CAS No. 675862-00-7](/img/structure/B12521109.png)
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a decyl chain attached via a sulfanyl (thioether) linkage, which is further functionalized with an acryloyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid typically involves multiple steps:
Preparation of the Decyl Chain: The decyl chain is first functionalized with an acryloyloxy group. This can be achieved through esterification reactions involving acryloyl chloride and decanol.
Formation of the Thioether Linkage: The functionalized decyl chain is then reacted with a thiol compound to form the sulfanyl linkage. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Attachment to the Benzoic Acid Core: Finally, the thioether-functionalized decyl chain is attached to the benzoic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid has several scientific research applications:
Materials Science: It can be used in the synthesis of liquid crystalline polymers and other advanced materials.
Biology: The compound can serve as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid depends on its application. In materials science, its functional groups can participate in polymerization reactions, leading to the formation of cross-linked networks. In biological systems, the compound can interact with cellular components through its sulfanyl and acryloyloxy groups, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-{[10-(Acryloyloxy)decyl]oxy}benzoic acid: Similar structure but with an ether linkage instead of a thioether.
4-{[10-(Acryloyloxy)decyl]oxy}benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid is unique due to its thioether linkage, which can impart different chemical and physical properties compared to its ether analogs. The presence of both acryloyloxy and sulfanyl groups makes it versatile for various applications.
Propiedades
Número CAS |
675862-00-7 |
|---|---|
Fórmula molecular |
C20H28O4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-(10-prop-2-enoyloxydecylsulfanyl)benzoic acid |
InChI |
InChI=1S/C20H28O4S/c1-2-19(21)24-15-9-7-5-3-4-6-8-10-16-25-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
Clave InChI |
LBXOHXYCKYMMQS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCSC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)



![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
